Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(4-fluorobenzoyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-17(21)14-10-19(15-5-3-2-4-13(14)15)16(20)11-6-8-12(18)9-7-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYRSTAKUBMOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Esterification: The carboxyl group on the indole can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over
Biological Activity
Methyl 1-(4-fluorobenzoyl)-1H-indole-3-carboxylate (CAS Number: 1185287-50-6) is a compound that has garnered interest due to its potential biological activities, particularly in the context of synthetic cannabinoids and their pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13FN2O2
- Molecular Weight : 284.28 g/mol
- IUPAC Name : Methyl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate
- SMILES Notation : COC(=O)c1nn(Cc2ccc(F)cc2)c3ccccc13
The compound features an indole moiety substituted with a 4-fluorobenzoyl group, contributing to its unique chemical properties and biological activities.
This compound acts primarily as a synthetic cannabinoid . Synthetic cannabinoids are known to interact with the cannabinoid receptors in the body, particularly the CB1 receptor, which is implicated in various physiological processes including pain sensation, mood regulation, and appetite control.
Key Mechanisms:
- CB1 Receptor Agonism : The compound exhibits agonistic activity at the CB1 receptor, leading to psychoactive effects similar to those of natural cannabinoids.
- Potential Antiviral Activity : Some studies suggest that derivatives of indole compounds may exhibit antiviral properties, particularly against HIV. This is attributed to their ability to inhibit critical protein interactions within viral replication pathways.
Research Findings
Recent studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cannabinoid Activity | Acts as an agonist at CB1 receptors; psychoactive effects noted. |
| Antiviral Activity | Some derivatives show inhibition of HIV replication; percentage inhibition varies (33%-89%). |
| Cytotoxicity | CC50 values indicate varying degrees of toxicity; some compounds are non-toxic at higher concentrations. |
Case Study 1: Antiviral Efficacy
In a study examining various indole derivatives, this compound demonstrated significant antiviral activity against HIV. Compounds were assessed for their ability to disrupt the interaction between integrase and LEDGF/p75 proteins, which are crucial for viral replication. The study found that certain derivatives achieved over 50% inhibition of this interaction.
Table 2: Inhibition Rates of Selected Compounds
| Compound | Percentage Inhibition | CC50 (µM) |
|---|---|---|
| This compound | 67% | >200 |
| Derivative A | 89% | <100 |
| Derivative B | 85% | <150 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the N1 Position
Fluorobenzoyl vs. Benzophenone Derivatives
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3): Replaces the methyl ester with a carboxamide group at C2 and introduces a benzophenone moiety at N1. Key Differences:
- Melting Point : 249–250°C vs. lower melting points for methyl esters (e.g., Methyl 1-methyl-1H-indole-3-carboxylate: ~120–130°C) .
- Synthetic Yield : 37.5% (Compound 3) vs. lower yields in fluorobenzyl analogs (e.g., 10% for 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide) due to steric hindrance .
Fluorobenzoyl vs. Fluorobenzyl Derivatives
- FUB-PB-22 (Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate): Substitutes the methyl ester with a quinolinyl ester and replaces the benzoyl group with a benzyl group. Impact:
- Receptor Binding: The quinolinyl ester enhances affinity for cannabinoid receptors compared to methyl esters .
- Solubility: Lower solubility in polar solvents due to the bulky quinolinyl group .
Ester Group Modifications
Methyl Ester vs. Ethyl Ester
- Ethyl-5-fluoroindole-2-carboxylate (Intermediate 6) :
Methyl Ester vs. Quinolinyl/Naphthyl Esters
Heterocyclic Core Modifications
Indole vs. Indazole Derivatives
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Crystallography : Methyl 1-methyl-1H-indole-3-carboxylate exhibits planar geometry with hydrogen-bonded 2D sheets, whereas fluorobenzoyl/benzyl analogs likely adopt distinct packing modes due to bulkier substituents .
- Pharmacological Activity: Quinolinyl and naphthyl esters (e.g., FUB-PB-22, NM-2201) demonstrate higher receptor affinity but pose regulatory challenges due to their classification as synthetic cannabinoids .
- Solubility Trends : Methyl esters generally exhibit better aqueous solubility than aryl esters, making them preferable for drug formulation despite lower receptor binding .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : The 4-fluorobenzoyl group shows distinct aromatic signals at δ ~7.6–7.8 ppm (¹H) and δ ~165–170 ppm (C=O, ¹³C). The indole C-3 methyl ester appears as a singlet at δ ~3.9 ppm (¹H) and δ ~52 ppm (¹³C) .
- Mass spectrometry : ESI-MS in positive mode typically yields [M+H]<sup>+</sup> at m/z = 312–315, with fragmentation patterns confirming the ester and benzoyl groups .
Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound for biological applications?
Q. Methodological Answer :
- Substituent effects :
- Electron-withdrawing groups (e.g., -F on benzoyl) enhance metabolic stability but may reduce solubility.
- Indole C-5 modification : Introducing amino or hydroxy groups (as in ethyl 7-aminoindolizine-3-carboxylate analogs) improves antibacterial activity .
- Experimental design :
- Use in vitro assays (e.g., MIC against E. coli) to correlate substituent position with bioactivity .
- Compare logP values (HPLC-derived) to assess lipophilicity-driven membrane permeability .
Advanced: How should researchers address contradictions in crystallographic data between polymorphs?
Q. Methodological Answer :
- Polymorph screening : Use solvent evaporation (e.g., ethyl acetate/petroleum ether) to isolate different forms .
- Data reconciliation :
- Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) .
- Analyze intermolecular interactions (e.g., C–H···π vs. halogen bonding) to explain stability differences .
- Validation : Cross-reference with powder XRD and DSC to confirm phase purity .
Basic: What computational methods predict the electronic properties of this compound?
Q. Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.5–5.0 eV for fluorobenzoyl derivatives) .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
Advanced: How does steric hindrance from the 4-fluorobenzoyl group influence reactivity?
Q. Methodological Answer :
- Kinetic studies : Monitor nucleophilic substitution (e.g., ester hydrolysis) via HPLC. The ortho-fluorine atom reduces reactivity by ~30% compared to non-fluorinated analogs due to steric and electronic effects .
- Crystallographic evidence : The C–F bond length (~1.34 Å) and C=O torsion angle (~10°) indicate restricted rotation, slowing reaction rates .
Basic: What are the stability considerations for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
